Gentamicin C1 Pentaacetate Salt
Gentamicin C1 Pentaacetate Salt
Gentamicin C1 sulfate is one of several components of the gentamicin C complex. Gentamicin C1 can comprise 25-50% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1 differs from gentamicin C1a by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1 sulfate, is ≥95.0% gentamicin C1.
Brand Name:
Vulcanchem
CAS No.:
25876-10-2
VCID:
VC0029906
InChI:
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
SMILES:
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Molecular Formula:
C21H43N5O7 xH2SO4 (lot specific)
Molecular Weight:
477.59 g/mol (Free base)
Gentamicin C1 Pentaacetate Salt
CAS No.: 25876-10-2
Reference Standards
VCID: VC0029906
Molecular Formula: C21H43N5O7 xH2SO4 (lot specific)
Molecular Weight: 477.59 g/mol (Free base)
CAS No. | 25876-10-2 |
---|---|
Product Name | Gentamicin C1 Pentaacetate Salt |
Molecular Formula | C21H43N5O7 xH2SO4 (lot specific) |
Molecular Weight | 477.59 g/mol (Free base) |
IUPAC Name | (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
Standard InChI | InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 |
Standard InChIKey | CEAZRRDELHUEMR-CAMVTXANSA-N |
Isomeric SMILES | C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC |
SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Canonical SMILES | CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC |
Colorform | White amorphous powde |
Melting Point | 102-108 °C |
Description | Gentamicin C1 sulfate is one of several components of the gentamicin C complex. Gentamicin C1 can comprise 25-50% gentamicin depending on the manufacturer or manufacturing process. The gentamicin C complex comprises approximately 80% gentamicin and exhibits the most potent antimicrobial activity. The higher antimicrobial activity of the group C gentamicins is thought to arise from the lack of hydroxy groups on the 3’ and 4’ positions of the purpurosamine (2-amino-hexose) fragments. Gentamicin C1 differs from gentamicin C1a by a methyl group in the 6’ position of the purpurosamine (2-amino-hexose) ring. Gentamicin C1 sulfate, is ≥95.0% gentamicin C1. |
Shelf Life | Stable in light, air, and heat /Gentamycin sulfate/ |
Solubility | Freely soluble in water Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons |
Synonyms | O-2-Amino-2,3,4,6,7-pentadeoxy-6-(methylamino)-α-D-ribo-heptopyranosyl-(14)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(16)]-2-deoxy-D-streptamine Pentaacetate Salt; |
Vapor Pressure | 1.75X10-13 mm Hg at 25 °C (est) |
Reference | Davis, Bernard D. /Mechanism of Bactericidal Action of Aminoglycosides./Microbiological Reviews 51.3 (1987): 341-50.Sarna, Katarzyna, and Agata Blazewicz. /Determination of Gentamicin Sulphate Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection./ PubMed (2010)Vydrin, A. F. /Component Composition of Gentamicin Sulfate Preparations./ Pharmaceutical Chemistry Journal 37.8 (2003): 448-49. Web. 15 Oct. 2013.Weinstein, Marvin J. /Biological Activity of the Antibiotic Components of the Gentamicin Complex./ Journal of Bacteriology 94.3 (1967): 789-90. Web. 15 Oct. 2013. |
PubChem Compound | 72395 |
Last Modified | Dec 23 2021 |
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